(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid
Description
The compound “(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid” is a bicyclic heterocyclic molecule featuring a pyrano[3,4-c]pyrrole core. Its structure includes a partially saturated pyran ring fused to a pyrrole moiety, with an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 2-position and a carboxylic acid at the 3a position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs highlight its likely role as an intermediate in organic synthesis or drug discovery .
Properties
IUPAC Name |
(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)23-13-24(11-15(23)9-10-28-14-23)22(27)29-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEQYUVKLCOACO-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.
- Molecular Formula : C24H25NO4
- Molecular Weight : 391.5 g/mol
- CAS Number : 2307710-26-3
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Below are some key findings:
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. The hexahydropyrano[3,4-c]pyrrole structure is believed to enhance interaction with biological targets involved in cancer pathways. For instance:
- A study demonstrated that similar pyrrole derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is thought to enhance membrane permeability, allowing for better interaction with microbial cells. In vitro tests revealed:
- Effective inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications on the pyrrole ring and the Fmoc group can significantly influence its biological activity. The following table summarizes potential modifications and their effects:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Pyrrole | Increased anticancer potency |
| Alteration of Fmoc | Enhanced antimicrobial efficacy |
| Ring Closure Variants | Changes in bioavailability and solubility |
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Testing
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related Fmoc-protected bicyclic derivatives, emphasizing differences in core structure, functional groups, and applications.
Key Structural and Functional Comparisons
Core Heterocyclic Systems: The pyrano[3,4-c]pyrrole core in the target compound introduces an oxygen atom into the bicyclic system, which may enhance polarity and hydrogen-bonding capacity compared to the all-carbon cyclopenta[c]pyrrole . Piperazine derivatives (e.g., ) lack fused bicyclic systems, offering greater conformational flexibility and basicity .
Protecting Groups and Reactivity: The Fmoc group is acid-labile, making it suitable for solid-phase peptide synthesis (SPPS), whereas Boc (tert-butoxycarbonyl) in requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal . Cbz (benzyloxycarbonyl) in is hydrogenolysis-sensitive, enabling selective deprotection under catalytic hydrogenation .
Synthetic Yields and Purity :
- While the target compound’s synthesis data is unavailable, analogs like compound 25 in (75% purity) and compound 24 (95% purity) highlight the impact of purification methods (e.g., silica chromatography) on final product quality .
Bioactivity and Applications: Fmoc-protected bicyclic compounds are frequently employed as intermediates in bioactive molecule synthesis. For instance, cyclopenta[c]pyrrole derivatives () serve as constrained scaffolds in kinase inhibitor design .
Research Findings and Implications
- Thermodynamic Stability : Cyclopenta[c]pyrrole derivatives () exhibit higher conformational rigidity, which may improve binding affinity in target-protein interactions .
- Diverse Applications : Compounds with dual protecting groups (e.g., Boc/Cbz in ) enable multi-step syntheses in medicinal chemistry, underscoring the versatility of such bicyclic frameworks .
Q & A
Q. What are the standard synthetic routes for this compound, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step protocols, starting with Fmoc (9-fluorenylmethoxycarbonyl) protection of the pyrrolidine core, followed by cyclization to form the pyrano[3,4-c]pyrrole ring. Key steps include:
- Use of triethylamine or diisopropylethylamine as bases for deprotonation .
- Chromatographic purification (e.g., silica gel) to isolate intermediates, with yields ranging from 69% to 95% depending on reaction conditions .
- Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts, with confirmation by NMR and X-ray crystallography .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR spectroscopy (1H, 13C, and 2D experiments like COSY/NOESY) resolves stereochemistry and ring conformation .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
- HPLC monitors purity (>95% by area under the curve) and detects diastereomeric impurities .
Q. What safety precautions are essential for handling this compound?
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- First aid: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can coupling yields in peptide synthesis using this compound be optimized?
- Reagent selection: HATU or DIC/HOBt for efficient amide bond formation .
- Solvent optimization: Dichloromethane (DCM) or DMF for solubility and reduced side reactions .
- Temperature control: Reactions at 0–4°C minimize racemization .
- Real-time monitoring: LC-MS tracks coupling efficiency and intermediate stability .
Q. How are discrepancies in NMR-based stereochemical assignments resolved?
- 2D NMR: NOESY correlations identify spatial proximity of protons to confirm ring conformation .
- Computational modeling: DFT calculations predict chemical shifts and compare with experimental data .
- X-ray crystallography: Definitive structural validation, as demonstrated in related heterocyclic systems .
Q. How does the pyrano-pyrrole ring’s conformational flexibility affect medicinal applications?
- Binding affinity: Flexibility allows adaptation to target pockets (e.g., protease active sites), enhancing selectivity .
- Stability studies: Molecular dynamics simulations predict metabolic stability in physiological conditions .
- Structure-activity relationships (SAR): Modifications to the Fmoc group or carboxylic acid moiety alter bioavailability .
Q. What methodologies assess stability under varying pH/temperature for long-term storage?
- Forced degradation studies: Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions, followed by HPLC analysis .
- Thermal stability: Accelerated aging at 40°C/75% RH for 4 weeks to simulate shelf life .
- Lyophilization: Freeze-drying in inert atmospheres (argon) preserves integrity for >12 months .
Data Contradiction Analysis
Q. How should researchers address conflicting purity data from different synthetic batches?
- Root-cause analysis: Compare reaction parameters (e.g., solvent purity, catalyst lot variability) .
- Orthogonal validation: Use NMR, MS, and elemental analysis to cross-check HPLC results .
- Process optimization: Implement design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
Q. Why might biological activity vary despite identical synthetic protocols?
- Conformational isomers: Subtle stereochemical errors undetected by standard NMR .
- Impurity profiles: Trace solvents (e.g., DMF) or protecting group residues (e.g., Fmoc-deprotection byproducts) .
- Bioassay conditions: Variability in cell lines or buffer ionic strength .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling reagent | HATU, DIC/HOBt | |
| Purification method | Silica gel chromatography | |
| Stereochemical analysis | NOESY + X-ray crystallography | |
| Stability storage | -20°C under argon |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
